![molecular formula C20H19N3O5 B2915028 2-({[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzenecarboxylic acid CAS No. 956612-11-6](/img/structure/B2915028.png)

2-({[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzenecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

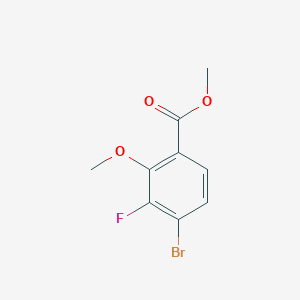

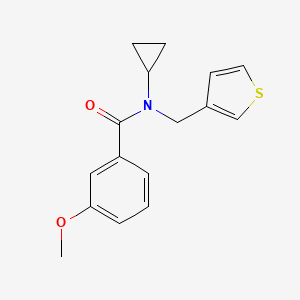

“2-({[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzenecarboxylic acid” is a complex organic compound . It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also includes a benzenecarboxylic acid group and a 3,4-dimethoxyphenyl group .

Synthesis Analysis

The synthesis of such compounds often involves the use of 5-amino-pyrazoles as synthetic building blocks . These are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole ring attached to a benzenecarboxylic acid group and a 3,4-dimethoxyphenyl group . Pyrazole rings are common motifs in a wide range of synthesized drugs .

Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the pyrazole ring, which is a versatile synthetic building block . It can participate in a variety of reactions to construct diverse heterocyclic or fused heterocyclic scaffolds .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound 2-({[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzenecarboxylic acid and its derivatives have been synthesized and structurally analyzed in various studies. These compounds are of interest due to their unique chemical structures and potential applications in medicinal chemistry and material science.

One study focused on the lactonization products of a structurally related compound, providing insights into the favored pathways for lactonization based on structural analyses (Evans, Fronczek, & Gandour, 1995). Another research explored the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of heterocyclic systems, demonstrating the versatility of similar compounds in creating a variety of heterocyclic structures (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Antioxidant and Antimicrobial Activities

Compounds related to this compound have been synthesized and evaluated for their antioxidant and antimicrobial activities. A study synthesized a new series of derivatives and assessed their activities, revealing that some compounds possessed significant antioxidant activity and displayed high activity against various microbial strains (Bassyouni et al., 2012).

Inhibitory Activities on Enzymes

Another area of research involves the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, which were investigated for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. The findings indicated that some compounds showed promising selectivity and inhibitory activity, suggesting potential applications in cancer research and enzyme inhibition studies (Kucukoglu et al., 2016).

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its synthesis methods and potential applications, particularly in the field of pharmaceutics and medicinal chemistry . Given the versatility of the pyrazole ring as a synthetic building block, there may be many potential directions for future research .

Propiedades

IUPAC Name |

2-[[4-(3,4-dimethoxyphenyl)-2-methylpyrazol-3-yl]carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5/c1-23-18(22-19(24)13-6-4-5-7-14(13)20(25)26)15(11-21-23)12-8-9-16(27-2)17(10-12)28-3/h4-11H,1-3H3,(H,22,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMRHYSCDIGTQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocycloheptyl)-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2914946.png)

![N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2914947.png)

![(4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2914948.png)

![2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid](/img/structure/B2914949.png)

![N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2914950.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2914956.png)

![2-(4-tert-butylphenyl)-4-[(3-phenoxypropyl)sulfanyl]-6H,7H-pyrazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B2914957.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide](/img/structure/B2914961.png)